4-Bromo-3-chloro-8-methylquinoline
Description
4-Bromo-3-chloro-8-methylquinoline is a halogenated quinoline derivative characterized by bromine and chlorine substituents at positions 4 and 3, respectively, and a methyl group at position 6. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and chelating properties .
Properties
CAS No. |
1211427-35-8 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.527 |
IUPAC Name |
4-bromo-3-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(11)8(12)5-13-10(6)7/h2-5H,1H3 |
InChI Key |
YRRZADDXHJHRLX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=CN=C12)Cl)Br |
Synonyms |
4-Bromo-3-chloro-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs, their substituents, and properties:
Physical and Chemical Properties
- Planarity and Crystallography: 4-Bromo-8-methoxyquinoline exhibits near-coplanar non-hydrogen atoms (r.m.s. deviation 0.0242 Å), facilitating π-stacking interactions absent in bulkier analogs like 4-Chloro-8-bromo-2-phenylquinoline .
- Solubility: Methoxy and trifluoromethoxy groups (e.g., in 4-Bromo-8-methoxyquinoline and 4-Bromo-8-(trifluoromethoxy)quinoline) enhance solubility in organic solvents compared to halogen-only derivatives .
- Thermal Stability: Methyl and phenyl substituents (e.g., in 4-Chloro-8-bromo-2-phenylquinoline) increase molecular weight and melting points compared to simpler halogenated quinolines .
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